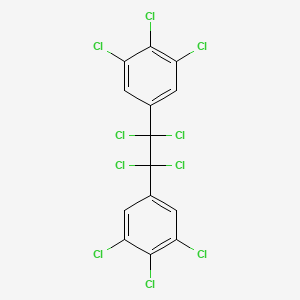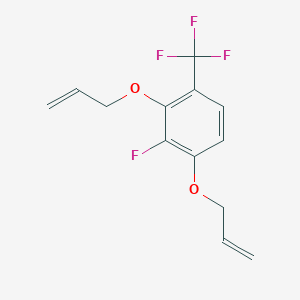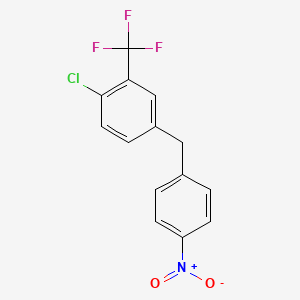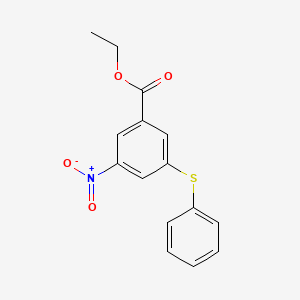
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane (TCTE) is an organochlorine compound that has been studied for its potential applications in scientific research. TCTE is a white, crystalline solid with a melting point of around 70-80°C. It is highly soluble in organic solvents and has a low volatility. TCTE has been used in the synthesis of many other compounds, including organometallics and pharmaceuticals. Its unique properties make it an attractive choice for researchers in a variety of fields.
Mecanismo De Acción
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its ability to act as a Lewis acid, which is a molecule that can accept electrons from another molecule. This property is useful in organic synthesis, as it can be used to facilitate the formation of new bonds between molecules. It has also been studied for its ability to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been studied for its potential to act as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with and store. It is also relatively non-toxic and has a low volatility, meaning it is less likely to contaminate the environment. However, it is also relatively expensive, making it less suitable for large-scale experiments.
Direcciones Futuras
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has many potential applications in scientific research. It could be used in the synthesis of new materials for use in biomedical and nanotechnology applications. It could also be used as a catalyst in the synthesis of organometallic compounds, which could be used in the production of pharmaceuticals, agricultural chemicals, and dyes. Additionally, its antioxidant properties could be further studied for potential therapeutic applications. Finally, its anti-inflammatory properties could be explored for the treatment of inflammatory diseases.
Métodos De Síntesis
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane can be synthesized through a variety of methods, including Grignard reactions, Friedel-Crafts alkylation, and hydrolysis. The most common method is a Grignard reaction, in which an alkyl halide is reacted with magnesium to form an organomagnesium compound which is then reacted with an aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere and the product purified by recrystallization.
Aplicaciones Científicas De Investigación
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been used in a variety of scientific research applications, including organic synthesis and materials science. It has been used as a reagent in the synthesis of organometallic compounds, which are used in the production of pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers and other materials for use in biomedical and nanotechnology applications.
Propiedades
IUPAC Name |
1,2,3-trichloro-5-[1,1,2,2-tetrachloro-2-(3,4,5-trichlorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl10/c15-7-1-5(2-8(16)11(7)19)13(21,22)14(23,24)6-3-9(17)12(20)10(18)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVHOPSQSBVWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(C(C2=CC(=C(C(=C2)Cl)Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)


![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)